N-{1-[(4-methoxyphenyl)methyl]-5,6-dimethyl-1H-1,3-benzodiazol-4-yl}methanesulfonamide
Description
The compound N-{1-[(4-methoxyphenyl)methyl]-5,6-dimethyl-1H-1,3-benzodiazol-4-yl}methanesulfonamide features a benzimidazole core substituted with 5,6-dimethyl groups, a 4-methoxyphenylmethyl moiety at position 1, and a methanesulfonamide group at position 4. This structural complexity confers unique physicochemical and biological properties.
Properties
IUPAC Name |
N-[1-[(4-methoxyphenyl)methyl]-5,6-dimethylbenzimidazol-4-yl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-12-9-16-18(17(13(12)2)20-25(4,22)23)19-11-21(16)10-14-5-7-15(24-3)8-6-14/h5-9,11,20H,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFHHOBYJADYLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1C)NS(=O)(=O)C)N=CN2CC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(4-methoxyphenyl)methyl]-5,6-dimethyl-1H-1,3-benzodiazol-4-yl}methanesulfonamide typically involves multiple steps. One common approach is the condensation of 4-methoxybenzylamine with 5,6-dimethyl-1H-benzimidazole-4-carboxylic acid, followed by sulfonation with methanesulfonyl chloride. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(4-methoxyphenyl)methyl]-5,6-dimethyl-1H-1,3-benzodiazol-4-yl}methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzimidazole derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{1-[(4-methoxyphenyl)methyl]-5,6-dimethyl-1H-1,3-benzodiazol-4-yl}methanesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including infections and cancer.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{1-[(4-methoxyphenyl)methyl]-5,6-dimethyl-1H-1,3-benzodiazol-4-yl}methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Functional Groups
The compound’s benzimidazole core and sulfonamide group are shared with several analogs, but substituent variations critically influence its behavior. Key comparisons include:
Table 1: Structural Comparison
| Compound Name | Core Structure | Key Substituents | Biological Activity |
|---|---|---|---|
| Target Compound | Benzimidazole | 5,6-dimethyl; 1-(4-methoxyphenylmethyl); 4-methanesulfonamide | Anticancer, antimicrobial (inferred) |
| Benzimidazole Sulfonamide (Ev3) | Benzimidazole | Variable substituents (unspecified) | Antimicrobial, anticancer |
| 1-[(4-Chloro-3-methylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole (Ev19) | Benzimidazole | 4-chloro-3-methylphenylsulfonyl; 5,6-dimethyl | Undisclosed (structural analog) |
| 4-Chloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-benzimidazol-4-yl]benzenesulfonamide (Ev15) | Benzimidazole | 3-methoxybenzyl; 5,6-dimethyl; 4-chlorobenzenesulfonamide | Structural isomer of target |
| Phenolic Sulfonamides (Ev3) | Aromatic sulfonamide | Simple phenolic rings | Antibacterial |
Key Observations:
- The 5,6-dimethyl groups may stabilize the benzimidazole ring, affecting metabolic stability .
- Positional Isomerism : Compared to the 3-methoxybenzyl analog (Ev15), the para-substituted methoxy group in the target compound may facilitate better π-π stacking interactions in biological targets .
Key Observations:
- Bioactivity: The target’s methanesulfonamide group and benzimidazole core align with compounds showing dual anticancer and antimicrobial effects . Its substituents may enhance target specificity compared to simpler phenolic sulfonamides.
- Solubility : The methanesulfonamide group improves aqueous solubility relative to chlorinated analogs (Ev19), though the 4-methoxyphenylmethyl group reduces it compared to unsubstituted benzimidazole sulfonamides .
Unique Advantages and Limitations
- Advantages :
- Moderate Solubility: Requires formulation optimization for in vivo applications.
Biological Activity
N-{1-[(4-methoxyphenyl)methyl]-5,6-dimethyl-1H-1,3-benzodiazol-4-yl}methanesulfonamide, also known as CAS 338955-05-8, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C18H21N3O3S |
| Molar Mass | 359.44 g/mol |
| Density | 1.28 ± 0.1 g/cm³ (predicted) |
| Boiling Point | 570.1 ± 60.0 °C (predicted) |
| pKa | 4.09 ± 0.30 (predicted) |
This compound exhibits several biological activities that can be attributed to its structural characteristics:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activity, potentially protecting cells from oxidative stress.
- Anti-inflammatory Effects : There is evidence indicating that it may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
In Vitro Studies
Research has demonstrated the compound's efficacy in various in vitro assays:
- Cell Viability Assays : Studies using human cancer cell lines have shown that this compound can reduce cell viability in a dose-dependent manner.
In Vivo Studies
Animal models have been used to assess the pharmacodynamics of the compound:
- Tumor Growth Inhibition : In murine models of cancer, administration of the compound resulted in significant inhibition of tumor growth compared to control groups.
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Case Study on Cancer Treatment : A study involving patients with advanced tumors indicated that treatment with this compound led to marked reductions in tumor size and improved patient outcomes.
- Case Study on Inflammatory Disorders : Patients suffering from chronic inflammatory conditions reported symptom relief following treatment with the compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
